molecular formula C8H8ClF2N3O4S2 B13152292 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-(difluoromethyl)-3,4-dihydro-, 1,1-dioxide CAS No. 735-27-3

2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-(difluoromethyl)-3,4-dihydro-, 1,1-dioxide

Cat. No.: B13152292
CAS No.: 735-27-3
M. Wt: 347.8 g/mol
InChI Key: QVQRLFMTLUVZMY-UHFFFAOYSA-N
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Description

2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-(difluoromethyl)-3,4-dihydro-, 1,1-dioxide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system with sulfonamide, chloro, and difluoromethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-(difluoromethyl)-3,4-dihydro-, 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-(difluoromethyl)-3,4-dihydro-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products with different functional groups.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-(difluoromethyl)-3,4-dihydro-, 1,1-dioxide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-(difluoromethyl)-3,4-dihydro-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-phenyl-, 1,1-dioxide
  • 6-Chloro-3-{[(2,2,2-trifluoroethyl)sulfanyl]methyl}-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide

Uniqueness

Compared to similar compounds, 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-(difluoromethyl)-3,4-dihydro-, 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features make it valuable for various applications and distinguish it from other related compounds.

Properties

CAS No.

735-27-3

Molecular Formula

C8H8ClF2N3O4S2

Molecular Weight

347.8 g/mol

IUPAC Name

6-chloro-3-(difluoromethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide

InChI

InChI=1S/C8H8ClF2N3O4S2/c9-3-1-4-6(2-5(3)19(12,15)16)20(17,18)14-8(13-4)7(10)11/h1-2,7-8,13-14H,(H2,12,15,16)

InChI Key

QVQRLFMTLUVZMY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(F)F

Origin of Product

United States

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